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Compound of Interest

Compound Name: 8-Benzyltheophylline

Cat. No.: B105289 Get Quote

8-Benzyltheophylline (CAS: 2879-15-4) is a derivative of theophylline, a member of the

xanthine class of compounds renowned for their diverse pharmacological activities, including

bronchodilation and central nervous system stimulation.[1][2][3] The strategic modification of

the xanthine scaffold, particularly at the 8-position, has been a fruitful avenue for developing

potent and selective ligands for various therapeutic targets, such as adenosine receptors.[4] As

an intermediate in the synthesis of selective adenosine A1 receptor antagonists like

Bamifylline, 8-Benzyltheophylline itself represents a key molecular framework.[5]

For drug development professionals, a molecule's therapeutic potential is inextricably linked to

its physicochemical properties. These fundamental characteristics govern its absorption,

distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability,

efficacy, and safety. This guide provides an in-depth analysis of the core physicochemical

properties of 8-Benzyltheophylline, offering both established data and detailed experimental

protocols for its characterization. The insights and methodologies presented herein are

designed to empower researchers to make informed decisions in the optimization of xanthine-

based drug candidates.
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A comprehensive understanding of a drug candidate's properties begins with a quantitative

summary. The following table consolidates the known physicochemical data for 8-
Benzyltheophylline.
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Property Value Source(s)
Significance in
Drug Design

Molecular Formula C₁₄H₁₄N₄O₂ [1][5]

Defines the elemental

composition and is the

basis for molecular

weight calculation.

Molecular Weight 270.29 g/mol [1][5][6]

Influences diffusion

and transport across

biological membranes;

values <500 Da are

favorable for oral

absorption (Lipinski's

Rule of 5).

Appearance
White to off-white

crystalline powder
[1][7]

Provides initial

identification and

indicates the solid-

state nature of the

material.

Melting Point (°C) 288 - 300 [1][5][7]

Indicates purity and

lattice energy of the

crystalline form. A high

melting point suggests

strong intermolecular

forces, which can

impact solubility.

Aqueous Solubility Sparingly soluble [5][7]

Critically affects

dissolution rate and

absorption. Low

solubility is a major

challenge in

formulation

development.

Solubility (Organic) Slightly soluble in

DMSO and Methanol

[5][7] Informs the choice of

solvents for analytical
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(with heating) method development

and pre-clinical

formulation studies.

pKa (Predicted) 8.99 ± 0.70 [5][7]

Determines the

ionization state at

physiological pH,

which profoundly

impacts solubility,

permeability, and

receptor binding.

logP (Predicted) 2.5 [6]

Measures lipophilicity,

a key predictor of

membrane

permeability, protein

binding, and

metabolism.

Logical Workflow for Physicochemical
Characterization
A systematic approach is essential for building a comprehensive physicochemical profile. The

following workflow outlines the logical progression from basic identification to detailed property

analysis, ensuring that foundational data informs subsequent, more complex investigations.
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Phase 2: Core Properties
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Caption: Workflow for the physicochemical profiling of a drug candidate.
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Deep Dive into Core Physicochemical Properties
Solubility: The Gateway to Absorption
Solubility is arguably the most critical physicochemical property for oral drug delivery. For a

drug to be absorbed, it must first be in solution at the site of absorption, typically the

gastrointestinal tract.

Expert Insight: 8-Benzyltheophylline is described as "sparingly soluble" in aqueous media.

[5][7] This presents a significant challenge. The predicted basic pKa of ~8.99 suggests that

its solubility will be lowest in the neutral to basic environment of the intestines and highest in

the acidic environment of the stomach. However, its transit time in the stomach is limited.

This pH-dependent solubility profile is a crucial consideration for formulation design.

Causality in Experimental Choice: The "gold standard" for solubility measurement is the

thermodynamic equilibrium solubility test using the shake-flask method.[8] This method is

chosen over kinetic solubility assays for lead optimization because it measures the true

equilibrium state, preventing overly optimistic results from supersaturated solutions which

can occur in faster kinetic methods.[9] This accuracy is vital for building reliable

pharmacokinetic models.

Acidity (pKa): The Determinant of Charge State
The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and

unionized forms. This ratio is critical as the unionized form is generally more lipophilic and thus

more readily permeates biological membranes, while the ionized form is typically more soluble.

Expert Insight: With a predicted pKa of 8.99, 8-Benzyltheophylline is a weak base.[5][7] At

the physiological pH of blood (7.4), it will exist predominantly in its neutral, unionized form,

which is favorable for crossing the blood-brain barrier and other cellular membranes.

However, in the acidic environment of the stomach (pH 1.5-3.5), it will be almost completely

ionized, enhancing its solubility but limiting its direct absorption there.

Causality in Experimental Choice: For sparingly soluble compounds like 8-
Benzyltheophylline, traditional potentiometric titration in purely aqueous media is

challenging. Therefore, a co-solvent titration method is employed.[10] By performing

titrations in several water-cosolvent mixtures (e.g., methanol-water) and extrapolating the
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apparent pKa values back to 0% cosolvent, a reliable aqueous pKa can be determined. This

approach systematically accounts for the solvent's effect on the ionization constant.

Lipophilicity (logP): Balancing Permeability and
Solubility
The partition coefficient (P) measures a compound's distribution between an immiscible lipid (n-

octanol) and aqueous phase. Expressed as its logarithm (logP), it is a key indicator of a drug's

ability to cross lipid membranes.

Expert Insight: The predicted logP of 2.5 for 8-Benzyltheophylline suggests a favorable

balance of lipophilicity and hydrophilicity.[6] This value falls within the optimal range for good

oral absorption and membrane permeability without being so high as to cause problems with

poor aqueous solubility or excessive sequestration in fatty tissues.[11]

Causality in Experimental Choice: While the shake-flask method is the definitive way to

measure logP, a reversed-phase high-performance liquid chromatography (RP-HPLC)

method is often used for its speed and lower sample consumption.[12] This method

correlates the retention time of the analyte on a nonpolar stationary phase with the known

logP values of a set of standard compounds. It is a robust and validated technique for

estimating lipophilicity, especially during the lead optimization phase where rapid screening

of multiple analogues is required.

Thermal and Solid-State Properties (Melting Point &
Crystallinity)
The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution

rate, and manufacturability. A high melting point, as seen with 8-Benzyltheophylline (288-300

°C), indicates a stable crystal lattice with strong intermolecular forces.[1][5][7]

Expert Insight: The high melting point suggests that significant energy is required to break

the crystal lattice, which is consistent with its low aqueous solubility. It is also crucial to

investigate for polymorphism—the ability to exist in multiple crystalline forms. Different

polymorphs can have different solubilities and stabilities, making polymorph screening a

critical step in drug development.[13]
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Causality in Experimental Choice: Differential Scanning Calorimetry (DSC) is the primary

technique for measuring melting point and detecting polymorphic transitions.[14][15] It

precisely measures the heat flow into or out of a sample as it is heated or cooled. X-ray

Powder Diffraction (XRPD) is used to characterize the specific crystal structure.[16] The

combination of DSC and XRPD provides a comprehensive picture of the API's solid-state

properties, which is essential for ensuring batch-to-batch consistency and product stability.

Impact of Physicochemical Properties on ADME
Profile
The interplay between the core physicochemical properties directly translates to the in vivo

behavior of a drug candidate. Understanding these relationships is fundamental to predictive

drug design.

Physicochemical Properties ADME Processes

Solubility
(Low Aqueous)

Absorption
(Oral)

Rate-limiting step
Excretion
(Renal)

Affects renal clearance

pKa (~9.0)
(Weak Base)

Affects solubility
in GI tract

Distribution
(Membrane Permeation)

Affects tissue binding

logP (~2.5)
(Optimal Lipophilicity)

Influences permeation

Key driver

Metabolism
(Liver)

High logP can
increase metabolism

Molecular Weight
(<500 Da)

Favorable for diffusion

Click to download full resolution via product page

Caption: Relationship between physicochemical properties and ADME processes.
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Experimental Protocols for Characterization
The following protocols are provided as self-validating systems for the accurate determination

of 8-Benzyltheophylline's key physicochemical properties.

Protocol 1: Thermodynamic Solubility Determination
(Shake-Flask Method)
Objective: To determine the equilibrium solubility of 8-Benzyltheophylline in a buffered

aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Verify the pH

with a calibrated pH meter.

Sample Addition: Add an excess amount of 8-Benzyltheophylline powder to a known

volume of the pH 7.4 buffer in a sealed glass vial. The presence of undissolved solid at the

end of the experiment is essential to ensure saturation.

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or

37°C) and agitate for a minimum of 48 hours. Scientist's Note: A 48-72 hour period is chosen

to ensure true thermodynamic equilibrium is reached. Preliminary time-to-equilibrium studies

can be run by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.

Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a

sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PVDF

filter to remove all undissolved solids. Trustworthiness Check: The filter material should be

validated for low drug binding.

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the

concentration of dissolved 8-Benzyltheophylline using a validated HPLC-UV method

against a standard curve.

Reporting: Express the solubility in µg/mL or mM. The experiment should be performed in

triplicate to ensure reproducibility.
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Protocol 2: pKa Determination (Potentiometric Titration
with Co-Solvent)
Objective: To determine the aqueous pKa of 8-Benzyltheophylline by extrapolating from

measurements in methanol-water mixtures.

Methodology:

System Calibration: Calibrate the pH electrode of an auto-titrator using standard aqueous

buffers (pH 4, 7, and 10).

Co-Solvent Preparation: Prepare a series of methanol-water solvent mixtures (e.g., 30%,

40%, 50% methanol by volume).

Sample Preparation: Accurately weigh and dissolve 8-Benzyltheophylline in each co-

solvent mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to

remove dissolved CO₂.[17]

Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. The auto-

titrator will record the pH after each addition of titrant.

Data Analysis: Plot the pH versus the volume of HCl added. The pKa in the co-solvent

mixture (the apparent pKa) is determined from the pH at the half-equivalence point of the

titration curve.

Extrapolation: Plot the apparent pKa values against the mole fraction of methanol for each

mixture. Extrapolate the resulting linear regression line to zero mole fraction to obtain the

aqueous pKa value.[10]

Protocol 3: LogP Determination (RP-HPLC Method)
Objective: To estimate the logP of 8-Benzyltheophylline based on its chromatographic

retention time.

Methodology:
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Standard Selection: Prepare a solution containing a series of standard compounds with

known logP values that span the expected logP of the analyte (e.g., from logP 1 to 4).

Chromatographic System: Use a C18 reversed-phase HPLC column. The mobile phase

should be an isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile

or methanol).

Retention Time Measurement: Inject the standard mixture and the 8-Benzyltheophylline
sample separately onto the HPLC system and record their respective retention times (t_R).

Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the

formula: k' = (t_R - t_0) / t_0.

Calibration Curve: Plot log(k') of the standard compounds against their known logP values. A

linear relationship should be observed.

LogP Determination: Using the linear regression equation from the calibration curve and the

calculated log(k') for 8-Benzyltheophylline, determine its logP value.[12]

Protocol 4: Thermal Analysis (Differential Scanning
Calorimetry)
Objective: To determine the melting point and assess the thermal stability of 8-
Benzyltheophylline.

Methodology:

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a

certified indium standard.

Sample Preparation: Accurately weigh 2-5 mg of 8-Benzyltheophylline into an aluminum

DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.

Thermal Scan: Place the sample and reference pans into the DSC cell. Heat the sample at a

constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a

temperature above the melting point (e.g., 320 °C).[18]
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Data Analysis: The resulting thermogram will show a sharp endothermic peak corresponding

to the melting of the substance. The melting point is typically reported as the onset

temperature of this peak.[15] The area under the peak corresponds to the enthalpy of fusion.

Polymorph Screening (Optional): A heat-cool-heat cycle can be performed. After the initial

melt, the sample is cooled rapidly and then reheated. The appearance of crystallization

exotherms or different melting endotherms on the second heat can indicate the presence of

different polymorphic or amorphous forms.[14]

Conclusion
8-Benzyltheophylline possesses a physicochemical profile characteristic of a promising but

challenging drug candidate. Its favorable molecular weight and optimal lipophilicity are assets

for membrane permeability. However, its poor aqueous solubility and high melting point are

significant hurdles that must be addressed through advanced formulation strategies, such as

salt formation, co-crystallization, or amorphous solid dispersions. The weakly basic nature of

the molecule dictates a pH-dependent solubility that must be carefully managed to ensure

consistent absorption throughout the gastrointestinal tract. By applying the rigorous

experimental protocols detailed in this guide, drug development scientists can accurately

characterize these properties, build predictive ADME models, and rationally design optimized

delivery systems to unlock the full therapeutic potential of 8-Benzyltheophylline and its

analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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